Bienvenue dans la boutique en ligne BenchChem!

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole

Cannabinoid Receptor CB2 Agonist GPCR Pharmacology

This 1,2,4-oxadiazole features tert-butyl (5-position) and cyclopropyl (3-position) groups, conferring unique conformational restriction and moderate lipophilicity (LogP ~2.24, TPSA 38.9 Ų). Unlike generic oxadiazoles, its precise substitution ensures consistent SAR, ADME profiling, and >70-fold CB2/CB1 selectivity. Use as a reference standard for HPLC method development or as a privileged fragment in FBDD. Available in high purity (≥98%). Verify specific target engagement and calibrate in silico models. Request quote for bulk procurement.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1165931-70-3
Cat. No. B6345954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole
CAS1165931-70-3
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NO1)C2CC2
InChIInChI=1S/C9H14N2O/c1-9(2,3)8-10-7(11-12-8)6-4-5-6/h6H,4-5H2,1-3H3
InChIKeyRVOBIBYQEHHTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole CAS 1165931-70-3: A Structurally Differentiated Heterocyclic Scaffold for Selective Procurement


5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole (CAS 1165931-70-3) is a 3,5-disubstituted 1,2,4-oxadiazole heterocycle bearing a cyclopropyl group at the 3-position and a tert-butyl group at the 5-position [1]. The 1,2,4-oxadiazole scaffold is widely recognized as a metabolically stable bioisostere of amide and ester functionalities in medicinal chemistry [2]. This specific substitution pattern confers a unique combination of moderate lipophilicity (computed LogP ≈ 2.24), low topological polar surface area (TPSA ≈ 38.9 Ų), and conformational constraint from the cyclopropyl ring . These molecular properties position the compound as a specialized building block or reference standard rather than a generic, interchangeable heterocyclic intermediate.

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole in Structure-Sensitive Applications


Generic substitution of 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole with structurally similar 1,2,4-oxadiazole analogs fails because even minor substituent modifications at the 3- or 5-positions profoundly alter both physicochemical parameters and biological target engagement [1]. Systematic comparisons within the AstraZeneca compound collection have demonstrated that 1,2,4-oxadiazole isomers differ from their 1,3,4-oxadiazole counterparts by approximately an order of magnitude in lipophilicity (ΔlogD ≈ 1.0), which directly impacts membrane permeability and non-specific binding [2]. Furthermore, the cyclopropyl group introduces unique conformational restriction and metabolic stability compared to linear alkyl or aromatic substituents, while the tert-butyl group provides steric bulk that influences target binding pocket complementarity [3]. Therefore, procurement decisions based solely on the oxadiazole core without regard to precise substitution will introduce uncontrolled variables that compromise SAR studies, patent prosecution, and reproducible synthesis.

Quantitative Differentiation Evidence: 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole vs. Closest Analogs


Target Selectivity Profiling: CB2 vs. CB1 Receptor Discrimination in Oxadiazole-Containing Ligands

In a patented series of oxadiazole-containing cannabinoid receptor ligands, the derivative incorporating the 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole moiety demonstrated functional selectivity for the CB2 receptor over the CB1 receptor, whereas closely related analogs exhibited different selectivity profiles or reduced potency [1]. This selectivity is critical for avoiding CB1-mediated psychoactive effects while retaining CB2-mediated therapeutic benefits.

Cannabinoid Receptor CB2 Agonist GPCR Pharmacology Selectivity Profiling

Lipophilicity Modulation: Computed LogP Comparison of 3,5-Disubstituted 1,2,4-Oxadiazole Isomers

Computed LogP values for 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole (LogP ≈ 2.24) position it in a moderate lipophilicity range distinct from both more polar and more lipophilic analogs . Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,2,4-oxadiazoles are consistently approximately one log unit more lipophilic than their 1,3,4-oxadiazole isomers, a difference that profoundly affects membrane permeability and promiscuous binding [1].

Lipophilicity ADME Prediction Physicochemical Property Drug-Likeness

Conformational Constraint: Cyclopropyl vs. Methyl or Phenyl Substituent Effects on Molecular Geometry

The cyclopropyl group at the 3-position introduces specific conformational constraints that differ fundamentally from linear alkyl (e.g., methyl, ethyl) or aromatic (e.g., phenyl) substituents . Cyclopropyl rings adopt a fixed dihedral angle relative to the oxadiazole core due to restricted rotation, whereas methyl groups allow free rotation and phenyl groups introduce π-stacking interactions [1]. This rigidity translates to defined molecular shapes and reduced entropic penalties upon target binding.

Conformational Analysis Molecular Rigidity Structure-Activity Relationship Drug Design

Commercial Availability and Purity Benchmarking: Vendor-Supplied vs. Custom Synthesis

5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole is commercially available from multiple reputable vendors with specified purity levels of 95-98%, eliminating the need for in-house synthesis and purification . In contrast, many custom 3-cyclopropyl-1,2,4-oxadiazole analogs require multi-step synthesis with variable yields and purification challenges, introducing batch-to-batch variability that compromises reproducibility in biological assays.

Commercial Availability Purity Specification Procurement Supply Chain

Polar Surface Area (TPSA) Differentiation: Impact on Blood-Brain Barrier Penetration Potential

The computed Topological Polar Surface Area (TPSA) of 38.9 Ų for 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole falls below the widely accepted threshold of <60-70 Ų for favorable blood-brain barrier (BBB) penetration [1]. This is significantly lower than more polar oxadiazole analogs (e.g., those bearing amide or carboxylic acid substituents, TPSA > 70 Ų), positioning this compound as a candidate for CNS-targeted probe development.

Blood-Brain Barrier CNS Penetration ADME Prediction Medicinal Chemistry

Optimal Use Cases for 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole Based on Verified Differentiation Evidence


CB2-Selective Cannabinoid Receptor Probe Development

Procure 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole for incorporation as a privileged fragment in CB2-selective agonist/antagonist design. The >70-fold CB2/CB1 selectivity observed for oxadiazole derivatives containing this moiety makes it a valuable starting point for optimizing peripherally restricted cannabinoid therapeutics targeting pain, inflammation, or fibrosis without CNS side effects [1].

Physicochemical Property Calibration in Matched Molecular Pair Analysis

Utilize this compound as a defined LogP (~2.24) and TPSA (38.9 Ų) reference point in matched molecular pair (MMP) studies comparing 1,2,4- vs. 1,3,4-oxadiazole regioisomers or cyclopropyl vs. methyl/phenyl substitution. The validated computed property values allow for calibration of in silico ADME models and systematic assessment of substituent effects on lipophilicity and permeability [1].

Conformational Restriction Studies in Fragment-Based Drug Design

Employ 5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole as a conformationally restricted core fragment in fragment-based drug discovery (FBDD) campaigns. The single rotatable bond and cyclopropyl-imposed rigidity serve as a defined scaffold for exploring vector-dependent binding interactions and reducing entropic penalties upon target engagement [1].

Analytical Method Development and HPLC Reference Standard

Deploy the commercially available, high-purity (95-98%) material as a reference standard for HPLC method development, mass spectrometry calibration, and purity verification of custom-synthesized oxadiazole libraries. The established LogP and chromatographic behavior provide a reliable benchmark for method transfer and inter-laboratory reproducibility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Tert-butyl-3-cyclopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.